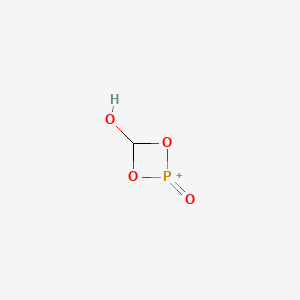
Phosphonic acid, hydroxymethylene ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, hydroxymethylene ester is a compound characterized by the presence of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This structural motif imparts unique chemical properties, making it a valuable compound in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphonic acid, hydroxymethylene ester can be synthesized through several methods. The most common synthetic routes include the Michaelis–Arbuzov reaction, catalytic cross-coupling reaction, and the Mannich-type condensation . These methods involve the transformation of P–H bonds into P-heteroatom bonds, which are crucial for the formation of the desired ester .
Industrial Production Methods: Industrial production of this compound typically involves the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which employs bromotrimethylsilane followed by methanolysis . These methods are efficient and scalable, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Phosphonic acid, hydroxymethylene ester undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the unique structural properties of the compound, particularly the presence of the P=O double bond and hydroxy groups.
Common Reagents and Conditions: Common reagents used in these reactions include acyl chlorides, bromotrimethylsilane, and hydrochloric acid . The reactions typically occur under mild to moderate conditions, such as room temperature or slightly elevated temperatures.
Major Products: The major products formed from these reactions include phosphonic acid derivatives, which are valuable intermediates in the synthesis of biologically active compounds and coordination polymers .
Scientific Research Applications
Phosphonic acid, hydroxymethylene ester has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of phosphonic acid, hydroxymethylene ester involves the formation of an adsorptive protective layer on surfaces, particularly metals . This layer can be connected to the surface through chemical bonds (chemical adsorption) or physical forces (physical adsorption). The compound acts as a mixed-type inhibitor, controlling both anodic and cathodic reactions .
Comparison with Similar Compounds
Phosphonic acid, hydroxymethylene ester can be compared with other similar compounds, such as:
Phosphoric Acid Esters: These compounds also contain a P=O double bond but differ in their coordination properties and applications.
Phosphinic Acid Esters: These compounds have a P–H bond instead of a P=O double bond, leading to different chemical reactivity and applications.
The uniqueness of this compound lies in its structural properties, which provide a balance between stability and reactivity, making it suitable for a wide range of applications .
Properties
CAS No. |
41428-67-5 |
|---|---|
Molecular Formula |
CH2O4P+ |
Molecular Weight |
109.00 g/mol |
IUPAC Name |
2-oxo-1,3,2-dioxaphosphetan-2-ium-4-ol |
InChI |
InChI=1S/CH2O4P/c2-1-4-6(3)5-1/h1-2H/q+1 |
InChI Key |
YDUQHOPUQFCHBD-UHFFFAOYSA-N |
Canonical SMILES |
C1(O[P+](=O)O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


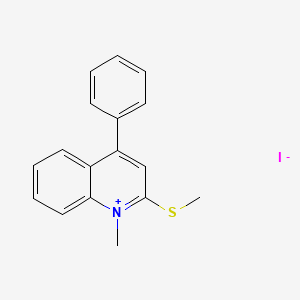
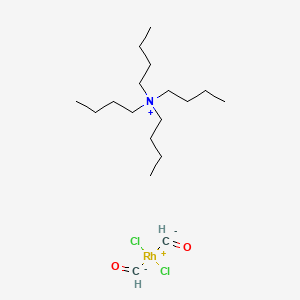
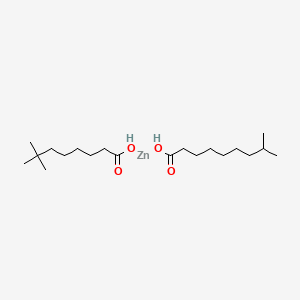


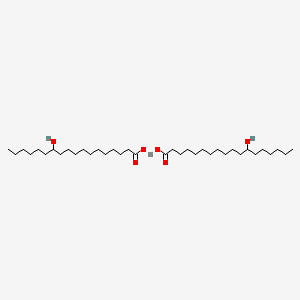
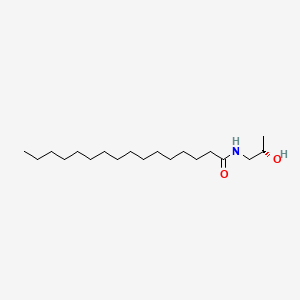

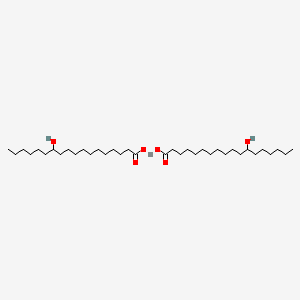
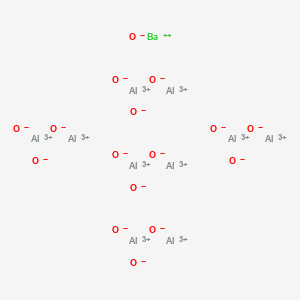



![hexahydro-6a-pentyl-2H-cyclopenta[b]furan](/img/structure/B12662096.png)
